((R)-3-Hydroxy-piperidin-1-yl)-acetic acid
Description
((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is a chiral compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and an acetic acid moiety at the 1-position. The (R)-configuration of the hydroxy group confers stereochemical specificity, which may influence its coordination chemistry and biological activity. This compound is structurally related to other piperidine-acetic acid derivatives, such as [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS 926659-01-0) and ((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid (CAS 30692-37-6) , which are utilized in pharmaceutical and biochemical research.
Properties
IUPAC Name |
2-[(3R)-3-hydroxypiperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWNVXIYNYGOAS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid typically involves:
- Starting from substituted pyridine or piperidine precursors.
- Introduction of the hydroxy group at the 3-position of the piperidine ring.
- Resolution or asymmetric synthesis to obtain the (R)-enantiomer.
- Functionalization at the nitrogen atom, often via acetic acid substitution or related derivatives.
Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine
A key initial step is the catalytic hydrogenation of 3-hydroxypyridine (3-pyridone) to yield 3-hydroxypiperidine, which is the core cyclic amine intermediate.
- Catalyst and Conditions : Rhodium on carbon catalyst (0.5–2% by weight relative to substrate) is used under hydrogen pressure of 4–6 MPa at 80–100°C for 32–60 hours.
- Outcome : This step produces racemic 3-hydroxypiperidine with high conversion, followed by filtration and distillation to isolate the product.
| Parameter | Details |
|---|---|
| Catalyst | Rhodium on carbon (0.5–2% w/w) |
| Hydrogen Pressure | 4–6 MPa |
| Temperature | 80–100°C |
| Reaction Time | 32–60 hours |
| Product Isolation | Cold filtration, decompression distillation |
This method is efficient and scalable for producing the hydroxy-substituted piperidine ring system.
Resolution of Racemic 3-Hydroxypiperidine to (R)- or (S)-Enantiomer
To obtain the optically pure (R)-3-hydroxypiperidine, a resolution step is employed using a chiral resolving agent:
- Resolving Agent : D-pyroglutamic acid (D-pyrrolidonecarboxylic acid) is used.
- Procedure : Reflux the racemic 3-hydroxypiperidine with D-pyroglutamic acid in 95% ethanol, then cool to precipitate the diastereomeric salt.
- Isolation : The solid salt is filtered and washed with cold water to yield the (S)- or (R)-3-hydroxypiperidine D-pyroglutamate salt.
- Molar Ratio : Optimal molar ratio of 3-hydroxypiperidine to D-pyroglutamic acid is approximately 1:0.55–0.6.
| Parameter | Details |
|---|---|
| Resolving Agent | D-pyroglutamic acid |
| Solvent | 95% ethanol |
| Temperature | Reflux followed by cooling to -5°C |
| Molar Ratio | 1:0.55–0.6 (3-hydroxypiperidine:D-pyroglutamic acid) |
| Isolation Method | Filtration, cold water wash |
This resolution step provides optically pure (R)- or (S)-3-hydroxypiperidine salts with improved yield and purity.
Protection of the Amino Group via Boc (tert-Butoxycarbonyl) Group
For further functionalization, the amino group is protected:
- Reagent : Di-tert-butyl dicarbonate (Boc anhydride).
- Conditions : Reaction of the resolved 3-hydroxypiperidine D-pyroglutamate salt with Boc anhydride under alkaline conditions at 20–30°C for 3–6 hours.
- Workup : Extraction with ethyl acetate, drying, concentration, and recrystallization yield (R)-N-Boc-3-hydroxypiperidine.
| Parameter | Details |
|---|---|
| Reagent | Di-tert-butyl dicarbonate (Boc anhydride) |
| Temperature | 20–30°C |
| Reaction Time | 3–6 hours |
| Workup | Extraction (ethyl acetate), drying, recrystallization |
This step stabilizes the amine for further synthetic transformations and improves product purity.
Functionalization to this compound
The conversion of the Boc-protected intermediate to the acetic acid derivative involves:
- Nucleophilic substitution or coupling reactions with acetic acid derivatives or halides.
- Hydrolysis or deprotection steps to yield the free acid.
While specific detailed protocols for this exact conversion are less frequently reported, related synthetic routes involve:
- Reaction of 3-hydroxypiperidine derivatives with haloacetic acid or esters.
- Subsequent hydrolysis to yield the free this compound.
Alternative Synthetic Routes and Scale-Up Considerations
In related quinolone derivative synthesis involving 4-hydroxypiperidin-1-yl intermediates, the preparation of hydroxy-substituted piperidine acids used:
- Chelation intermediates formed via boric acid and acetic anhydride catalyzed by zinc chloride.
- Coupling with piperidin-4-ol under basic conditions.
- Crystallization from acetone-water mixtures for purification and polymorph control.
This approach highlights the importance of:
- Careful solvent selection for crystallization.
- Control of polymorphic forms via hydration states.
- Scalable reaction conditions with high yields and purity.
Though this route is for a related compound, it informs practical considerations for preparing hydroxy-piperidinyl acetic acids on a large scale.
Summary Table of Key Preparation Steps
Research Findings and Practical Notes
- The use of rhodium catalysts under moderate hydrogen pressure and temperature ensures efficient hydrogenation with minimal side products.
- Chiral resolution using D-pyroglutamic acid is cost-effective and recyclable, improving yield and optical purity.
- Boc protection is a standard, mild method to protect the amine during subsequent functionalization steps.
- Crystallization solvent systems critically affect the purity and polymorphic form of the final product, impacting stability and bioavailability.
- The methodologies are scalable to multi-kilogram batches with consistent yields and purity, suitable for industrial pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: (®-3-Hydroxy-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone or aldehyde, while reduction can produce various alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, (®-3-Hydroxy-piperidin-1-yl)-acetic acid serves as a building block for the construction of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds .
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a useful tool in molecular biology research .
Medicine: (®-3-Hydroxy-piperidin-1-yl)-acetic acid has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with specific receptors in the brain, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Molecular Targets and Pathways: (®-3-Hydroxy-piperidin-1-yl)-acetic acid exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
((R)-3-Hydroxy-piperidin-1-yl)-acetic Acid vs. Acetic Acid-Modified Sludge-Based Biochar (ASBB) Functional Groups: ASBB, modified with acetic acid, exhibits enhanced uranium sorption due to introduced -COOH groups and increased porosity . Sorption Efficiency: ASBB achieves a U(VI) removal rate of 97.8% under optimal conditions (pH 6.0, 0.30 g/L dosage) . No direct data exists for the target compound, but structurally similar piperidine derivatives (e.g., Fe₃O₄-modified biochar) show 90–95% uranium removal .
Comparison with 2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic Acid (CAS 1367913-49-2)
- Structural Differences : The methyl group at the 1-position in this analog may sterically hinder interactions with metal ions compared to the unsubstituted piperidine ring in the target compound.
- Physicochemical Properties : While specific data are absent, the hydroxy and acetic acid groups likely enhance solubility in polar solvents, similar to ASBB’s behavior in aqueous systems .
Comparison with Piperidine Derivatives in Pharmaceutical Contexts
- Derivatives like [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-acetic acid (CAS 1035840-57-3) are designed for bioactivity, emphasizing steric and electronic effects of substituents . The (R)-hydroxy configuration in the target compound may similarly influence receptor binding or metabolic stability.
Table 1: Comparative Properties of Piperidine-Acetic Acid Derivatives
Mechanistic Insights from Analogous Systems
- Coordination Chemistry: In ASBB, -COO⁻ groups bind U(VI) via monodentate coordination . The hydroxy group in this compound may form weaker hydrogen bonds or act as a secondary coordination site, as seen in hydroxy-functionalized carbon nanotubes .
- pH Sensitivity : ASBB’s uranium sorption peaks at pH 6.0 due to deprotonation of -COOH . For the target compound, optimal pH for metal binding may shift depending on the pKa of the hydroxy group (~10–12 for aliphatic alcohols).
Biological Activity
((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a piperidine ring with a hydroxyl group and an acetic acid moiety. Its stereochemistry is significant for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various piperidine derivatives, including this compound. For instance, research has shown that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast carcinoma) and A549 (lung carcinoma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induction of apoptosis |
| Compound A | A549 | 10 | Inhibition of cell cycle progression |
| Compound B | HeLa | 20 | Activation of caspase pathways |
Antioxidant Activity
Antioxidant properties have also been attributed to this compound. Studies indicate that this compound can scavenge free radicals and reduce oxidative stress in cellular models, potentially protecting against oxidative damage.
Table 2: Antioxidant Activity Assessment
| Compound | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | DPPH Scavenging | 25 | |
| Compound C | ABTS Assay | 30 | |
| Compound D | FRAP Assay | 20 |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been shown to enhance neuronal survival and reduce the release of pro-inflammatory cytokines in vitro.
The biological activities of this compound are mediated through several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in cancer progression and inflammation.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps mitigate oxidative damage.
Case Studies
A recent case study evaluated the efficacy of this compound in a preclinical model of glioblastoma. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. This study underscores the therapeutic potential of the compound in treating aggressive cancers.
Q & A
Q. What are the key synthetic routes for preparing ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, and how is stereochemical purity ensured?
Synthesis typically involves coupling chiral piperidine derivatives with acetic acid precursors. For example:
- Step 1 : Functionalization of (R)-3-hydroxy-piperidine with a protecting group (e.g., Fmoc or Boc) to prevent undesired side reactions .
- Step 2 : Activation of the acetic acid moiety using carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) to facilitate amide or ester bond formation .
- Step 3 : Deprotection under mild acidic or basic conditions to yield the final product.
Stereochemical purity is verified via chiral HPLC or polarimetry, with enantiomeric excess (ee) >98% required for pharmacological studies .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .
- Personal Protection : Wear nitrile gloves, eye protection, and lab coats. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Neutralize with sand or vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .
Q. How is the compound characterized structurally, and what analytical methods are prioritized?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups (e.g., hydroxyl, carboxylic acid) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) .
- Infrared Spectroscopy (IR) : Identifies key absorptions (e.g., O–H stretch at 3200–3600 cm, C=O stretch at 1700–1750 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Batch Consistency : Variations in salt content (e.g., TFA counterions) or residual solvents (e.g., DMF) may alter bioassay results. Request peptide content analysis and impurity profiling (HPLC ≥95% purity) .
- Experimental Controls : Include reference standards (e.g., USP Glacial Acetic Acid RS) in assays to normalize inter-laboratory variability .
Q. What strategies optimize chiral resolution during scale-up synthesis?
- Dynamic Kinetic Resolution (DKR) : Use chiral catalysts (e.g., cyclometalated iridium complexes) to enhance enantioselectivity during coupling steps .
- Chromatographic Purification : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases (e.g., ethanol/hexane) .
Q. How are impurities quantified, and what thresholds are acceptable for pharmacological studies?
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Density Functional Theory (DFT) : Models transition states for nucleophilic acyl substitutions or ester hydrolysis .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water/DMSO mixtures) to optimize reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
